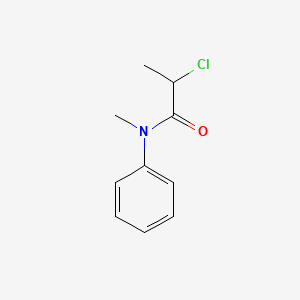

2-chloro-N-methyl-N-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJABDKFGVGBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314268 | |

| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64754-68-3 | |

| Record name | NSC281773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N Methyl N Phenylpropanamide and Its Stereoisomers

Established Synthetic Routes and Mechanistic Considerations

Established synthetic routes to 2-chloro-N-methyl-N-phenylpropanamide primarily rely on fundamental organic reactions, including acylation, N-alkylation, and reductive methodologies. These methods are valued for their reliability and scalability, making them suitable for both laboratory-scale synthesis and industrial production.

Acylation Reactions for Propanamide Core Formation

The formation of the propanamide core of this compound is typically achieved through acylation reactions. This involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride.

One of the most direct methods for synthesizing the propanamide core is the reaction of 2-chloropropanoyl chloride with N-methylaniline. ijpsr.info This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The subsequent elimination of a chloride ion results in the formation of the amide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Common bases used for this purpose include tertiary amines, such as triethylamine or pyridine, or an excess of the amine reactant itself. The choice of solvent is also crucial, with aprotic solvents like dichloromethane or diethyl ether being preferred to avoid unwanted side reactions.

The efficiency of the acylation reaction can be influenced by several factors, including the reactivity of the acylating agent, the nucleophilicity of the amine, and the reaction conditions. For instance, the use of a more reactive acylating agent, such as an anhydride, can lead to higher yields and faster reaction times. However, acyl chlorides are often preferred due to their commercial availability and ease of handling.

| Reactants | Product | Reaction Type |

| 2-chloropropanoyl chloride | This compound | Nucleophilic acyl substitution |

| N-methylaniline |

N-Alkylation Strategies for Introducing the Methyl and Phenyl Substituents

N-alkylation strategies are employed to introduce the methyl and phenyl substituents onto the nitrogen atom of the propanamide core. These reactions typically involve the use of alkylating agents, such as alkyl halides or sulfates, in the presence of a base.

For the synthesis of this compound, a common approach is the N-methylation of 2-chloro-N-phenylpropanamide. This can be achieved by treating the secondary amide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base, such as sodium hydride. The base deprotonates the amide nitrogen, generating a highly nucleophilic amide anion that readily reacts with the methylating agent.

Alternatively, the N-phenyl group can be introduced through a similar N-alkylation reaction. For example, 2-chloro-N-methylpropanamide can be reacted with a phenylating agent, such as a phenylboronic acid derivative, in the presence of a suitable catalyst. This approach, known as the Chan-Lam coupling, has emerged as a powerful tool for the formation of C-N bonds.

The choice of N-alkylation strategy depends on several factors, including the availability of starting materials, the desired reaction selectivity, and the compatibility of the reaction conditions with other functional groups in the molecule. For instance, the use of highly reactive alkylating agents may require careful control of the reaction conditions to avoid over-alkylation or other side reactions.

| Starting Material | Reagent | Product |

| 2-chloro-N-phenylpropanamide | Methyl iodide | This compound |

| 2-chloro-N-methylpropanamide | Phenylboronic acid | This compound |

Reductive Methodologies in the Synthesis of this compound Precursors

Reductive methodologies play a crucial role in the synthesis of precursors for this compound. These methods are particularly useful for the preparation of the N-methylaniline starting material.

One common approach is the reductive amination of aniline (B41778) with formaldehyde. acs.org This reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be used for this purpose, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Another important reductive methodology is the reduction of nitroarenes. For example, N-methylaniline can be synthesized by the reduction of N-methyl-N-nitrosoaniline, which is in turn prepared from the nitrosation of aniline. This multi-step process provides a reliable route to N-methylaniline from readily available starting materials.

The choice of reductive methodology depends on the specific requirements of the synthesis. For example, catalytic hydrogenation is often preferred for large-scale production due to its high efficiency and atom economy. However, for smaller-scale laboratory synthesis, the use of chemical reducing agents may be more convenient.

| Precursor | Reducing Agent | Product |

| Aniline and formaldehyde | Sodium borohydride | N-methylaniline |

| N-methyl-N-nitrosoaniline | Catalytic hydrogenation | N-methylaniline |

Application of Diverse Coupling Reagents and Catalytic Amidation Techniques

In addition to traditional acylation methods, a variety of coupling reagents and catalytic amidation techniques have been developed for the synthesis of amides, including this compound. catalyticamidation.infoacs.orghepatochem.comucl.ac.ukluxembourg-bio.compeptide.comiris-biotech.de These methods offer several advantages, such as milder reaction conditions, higher yields, and improved functional group tolerance.

Coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate the formation of amide bonds. acs.orghepatochem.comluxembourg-bio.compeptide.com These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. The reaction typically proceeds through the formation of a highly reactive O-acylisourea intermediate.

Catalytic amidation techniques have emerged as a more sustainable alternative to the use of stoichiometric coupling reagents. catalyticamidation.infoucl.ac.uk These methods employ a catalyst, such as a boronic acid or a transition metal complex, to promote the direct condensation of a carboxylic acid and an amine. The only byproduct of this reaction is water, making it an environmentally friendly approach.

The choice of coupling reagent or catalytic system depends on the specific requirements of the synthesis. For example, for the synthesis of complex molecules with multiple functional groups, a mild and selective coupling reagent may be preferred. For large-scale production, a catalytic amidation technique may be more cost-effective and environmentally friendly.

| Reagent/Catalyst | Function |

| Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acid |

| Boronic acid | Catalyzes direct amidation |

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of stereoisomers of this compound requires the use of stereoselective and enantioselective methods. These techniques are designed to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single desired stereoisomer.

Utilization of Chiral Auxiliaries and Asymmetric Catalysis in Propanamide Derivatization

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govuwindsor.casigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary can be attached to the propanoyl chloride starting material. This chiral propanoyl chloride can then be reacted with N-methylaniline to form a diastereomeric mixture of amides. The desired diastereomer can be separated by chromatography or crystallization, and the chiral auxiliary can then be removed to yield the enantiomerically pure product.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of this compound. uwindsor.canih.govresearchgate.netnih.govprinceton.eduacs.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, a chiral Lewis acid catalyst can be used to catalyze the enantioselective addition of a nucleophile to an α,β-unsaturated amide. This reaction can be used to introduce the chloro substituent at the α-position of the propanamide core with high enantioselectivity.

The choice between using a chiral auxiliary or an asymmetric catalyst depends on several factors, including the availability of the chiral auxiliary or catalyst, the desired level of stereocontrol, and the scalability of the process. Chiral auxiliaries are often used for small-scale laboratory synthesis, while asymmetric catalysis is more suitable for large-scale production.

| Method | Description |

| Chiral auxiliary | A chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a reaction. |

| Asymmetric catalysis | The use of a chiral catalyst to control the stereochemical outcome of a reaction. |

Chromatographic and Crystallization Techniques for Diastereomer and Enantiomer Separation

The separation of stereoisomers, including enantiomers and diastereomers, of chiral compounds like this compound is critical in pharmaceutical and chemical industries, as different stereoisomers can exhibit varied biological activities. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often employing chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer. mdpi.comnih.goveijppr.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for the enantioseparation of a broad range of compounds. eijppr.comnih.govmdpi.com For amide-containing molecules, CSPs like phenylcarbamate-β-cyclodextrin have also proven effective. nih.gov The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. eijppr.com

Another common strategy, known as the indirect method, involves converting the enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. ntu.edu.sgchiralpedia.com These resulting diastereomers possess different physicochemical properties and can be separated on a standard, achiral chromatographic column using techniques like gas-liquid chromatography (GLC) or HPLC. chiralpedia.comacs.orgresearchgate.netnih.govoup.com For instance, diastereomeric amides can be formed and subsequently separated by HPLC on silica gel. researchgate.netnih.gov

The choice of mobile phase is also crucial in achieving successful separation. In HPLC, normal-phase solvents are commonly used for chiral separations, but reversed-phase solvents are also applicable for certain CSPs. phenomenex.com The mobile phase composition, including the use of additives, can significantly influence the interactions between the analyte and the stationary phase, thereby affecting resolution. mdpi.com

Below is a table summarizing common chromatographic approaches for chiral separation applicable to propanamide derivatives.

| Separation Technique | Principle | Stationary Phase (Example) | Mobile Phase (Typical) | Key Advantage |

| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). eijppr.com | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). nih.gov | Normal Phase (e.g., Hexane/Ethanol). mdpi.com | Avoids sample derivatization. ntu.edu.sg |

| Indirect Separation (HPLC/GC) | Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. chiralpedia.comoup.com | Standard Silica Gel or C18. nih.gov | Varies based on diastereomer properties. | Utilizes standard, less expensive achiral columns. chiralpedia.com |

Process Optimization and Scalability Studies in Propanamide Synthesis

The synthesis of N-substituted amides such as this compound is often achieved through the acylation of a corresponding amine with an acyl chloride. A classic method for this transformation is the Schotten-Baumann reaction. tifr.res.inwikipedia.org This reaction involves reacting an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. fishersci.itorganic-chemistry.org Optimizing this process for large-scale production requires careful investigation of various reaction parameters.

Investigation of Reaction Temperature, Stoichiometry, and Solvent Systems

The efficiency and yield of propanamide synthesis are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, stoichiometry of reactants, and the choice of solvent.

Reaction Temperature: Amidation reactions involving acyl chlorides are often highly exothermic. tifr.res.in Therefore, temperature control is crucial. Many procedures are carried out at room temperature or slightly above, but cooling may be necessary to minimize side reactions and hydrolysis of the acyl chloride. iitk.ac.inresearchgate.net In some cases, optimizing the temperature can significantly increase the yield of the desired acylated product. For the acylation of aniline, for example, 140°C was found to be the optimum temperature when using a specific catalyst system. researchgate.net

Stoichiometry: The molar ratio of the reactants is a critical factor. The acylation of amines with acid chlorides produces one equivalent of acid, which can form a salt with the unreacted amine, thereby reducing its nucleophilicity and hindering the reaction. organic-chemistry.org To counteract this, at least one equivalent of a base, such as sodium hydroxide or a tertiary amine like pyridine, is typically added to neutralize the generated acid. fishersci.itorganic-chemistry.orgiitk.ac.in Using an excess of the acylating agent is common, but this must be balanced against the difficulty of its removal post-reaction.

Solvent Systems: The choice of solvent can profoundly impact the reaction's outcome. The Schotten-Baumann reaction is often performed in a two-phase system, comprising water and an organic solvent like dichloromethane. wikipedia.orgiitk.ac.in The aqueous phase contains the base, while the organic phase dissolves the amine and acyl chloride. iitk.ac.in However, the presence of water can lead to the undesired hydrolysis of the acyl chloride, a significant side reaction. rsc.org The use of non-halogenated, bio-based, or aprotic dipolar solvents is also explored to improve reaction efficiency and environmental friendliness. nih.gov Studies on the N-acylation of aniline have shown that solvents like THF, CH2Cl2, and even water can be effective, with the reaction proceeding rapidly. orientjchem.org The solvent can influence reaction rates by activating the electrophile or affecting the nucleophilicity of the amine. academie-sciences.fr

The following table outlines the impact of varying key reaction parameters on amide synthesis.

| Parameter | Condition | Effect on Reaction | Rationale/Example |

| Temperature | Low (e.g., 0 °C) | Reduces side reactions, controls exothermicity. tifr.res.in | Minimizes hydrolysis of the highly reactive acyl chloride. |

| Temperature | Elevated | Increases reaction rate. | May be required for less reactive substrates, but risks decomposition. |

| Stoichiometry | Excess Amine | Can act as both reactant and base. | Simplifies reaction but requires removal of excess amine. |

| Stoichiometry | Added Base (e.g., NaOH, Pyridine) | Neutralizes HCl byproduct, drives equilibrium. organic-chemistry.org | Prevents protonation and deactivation of the amine nucleophile. organic-chemistry.org |

| Solvent | Biphasic (Water/Organic) | Standard for Schotten-Baumann conditions. iitk.ac.in | Base is in the aqueous phase, reactants in the organic phase. iitk.ac.in |

| Solvent | Aprotic (e.g., THF, DCM) | Prevents hydrolysis of acyl chloride. fishersci.it | Solubilizes reactants without competing in the reaction. |

Continuous Flow Reactor Applications for Efficient Propanamide Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. azolifesciences.compharmasalmanac.com This approach involves pumping reagents through a reactor where mixing and reaction occur in a continuous stream. azolifesciences.com

The benefits of using continuous flow reactors for propanamide production are numerous. The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control of highly exothermic reactions like N-acylation. rsc.orgazolifesciences.com This enhanced control improves reaction selectivity and safety while minimizing the formation of impurities. nih.gov

Flow chemistry allows for seamless scalability without extensive re-optimization of reaction parameters. nih.govnih.gov Production capacity can be increased by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com This makes the technology economically viable for pilot-scale and large-scale manufacturing. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2 Chloro N Methyl N Phenylpropanamide

Nucleophilic Substitution Reactions Involving the Alpha-Chloro Moiety

The chlorine atom at the alpha position to the carbonyl group in 2-chloro-N-methyl-N-phenylpropanamide is susceptible to nucleophilic substitution. A key example of this reactivity is observed during the reduction of the closely related compound, 2-chloro-N-phenylpropanamide, with lithium aluminium hydride (LiAlH₄). In this reaction, an intramolecular nucleophilic substitution plays a pivotal role. psu.edu

The proposed mechanism suggests that the initial step involves the formation of a 2-chloroamine intermediate. Subsequently, the nitrogen atom, acting as an internal nucleophile, displaces the chloride ion to form a strained three-membered aziridine (B145994) ring. This intramolecular cyclization is a classic example of a neighboring group participation, where the amide functionality facilitates the displacement of the alpha-halogen. psu.edu

Transformations and Functionalization of the Amide Group

The amide group in this compound can undergo various transformations, with reduction being a significant pathway. The reduction of the analogous 2-chloro-N-phenylpropanamide with lithium aluminium hydride demonstrates a complex reaction cascade that ultimately transforms the amide into an amine. psu.edu This reaction is not a simple reduction of the carbonyl group to a methylene (B1212753) group; instead, it proceeds through the aforementioned aziridine intermediate. psu.edu

The aziridine intermediate, once formed, is then subject to reductive ring-opening by the hydride reagent. This ring-opening can occur at either of the two carbon atoms of the aziridine ring, leading to a mixture of products. This process highlights how the functionalization of the amide group is intrinsically linked to the reactivity of the alpha-chloro moiety. psu.edu

Intramolecular Rearrangement Reactions and Aziridine Intermediate Formation in Related Systems

The reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ serves as a prime example of an intramolecular rearrangement reaction mediated by an aziridine intermediate. The formation of 2-methyl-N-phenylaziridine is a critical step in the reaction pathway and can even be isolated if a reduced amount of the reducing agent is used. psu.edu

The subsequent reductive cleavage of this aziridine intermediate does not proceed with high regioselectivity. As a result, two isomeric amine products are formed in nearly equal amounts: N-propylaniline and the rearranged product, N-isopropylaniline. psu.edu The formation of N-isopropylaniline is a direct consequence of the rearrangement where the hydride attacks the methyl-substituted carbon of the aziridine ring. This lack of selectivity in the aziridine ring reduction is a key feature of this transformation. psu.edu

Interestingly, the reduction of the isolated 2-methyl-N-phenylaziridine is significantly slower than the reduction of the parent 2-chloro-N-phenylpropanamide. This observation suggests that Lewis acid catalysis by aluminium chlorohydrides, formed in situ during the reaction, facilitates the reduction of the aziridine. psu.edu Furthermore, this Lewis acid catalysis appears to influence the regioselectivity of the ring opening, favoring the formation of the N-propylaniline product. psu.edu A notable byproduct of this reaction is 2-phenylamino-1-propanol. psu.edu

Table 1: Products from the Reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ psu.edu

| Product Name | Structure | Notes |

| N-propylaniline | C₆H₅NHCH₂CH₂CH₃ | Non-rearranged product |

| N-isopropylaniline | C₆H₅NHCH(CH₃)₂ | Rearranged product |

| 2-Methyl-N-phenylaziridine | C₉H₁₁N | Intermediate |

| 2-phenylamino-1-propanol | C₆H₅NHCH(CH₃)CH₂OH | Byproduct |

Regioselective and Chemoselective Modifications of this compound

While specific studies on the regioselective and chemoselective modifications of this compound are not extensively documented, the inherent chemical functionalities of the molecule suggest potential for selective reactions. The presence of two electrophilic centers—the alpha-carbon bearing the chlorine and the carbonyl carbon—and the nucleophilic nitrogen atom (after deprotonation) allows for controlled synthetic strategies.

Regioselectivity in this context would involve preferentially targeting one of the electrophilic sites. For instance, the choice of a soft versus a hard nucleophile could potentially lead to selective attack at either the alpha-carbon (SN2 reaction) or the carbonyl carbon (addition-elimination).

Chemoselectivity would come into play in reactions where one functional group reacts in preference to another. For example, in the presence of a reagent that can react with both the C-Cl bond and the amide, reaction conditions could be tuned to favor one transformation over the other. The previously discussed reduction with LiAlH₄ is a case where the initial reaction involves the amide group, which then facilitates the intramolecular displacement of the chlorine, demonstrating a sequence of chemoselective steps. psu.edu The relative reactivity of the alpha-chloro and amide functionalities will be highly dependent on the specific reagents and reaction conditions employed.

Further research into the reactions of this compound with a wider array of nucleophiles, electrophiles, and under various catalytic systems would be necessary to fully elucidate the scope of its regioselective and chemoselective modifications.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Methyl N Phenylpropanamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, vibrational frequencies, and various reactivity descriptors with a good balance of accuracy and computational cost. For molecules like 2-chloro-N-methyl-N-phenylpropanamide, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to obtain optimized molecular structures and electronic properties. jst.org.in These calculations provide fundamental information, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction for validation. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org DFT calculations can precisely determine the energies of these orbitals. Analysis of the electron density distribution in the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack. For related chloro-amides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO may be distributed across the carbonyl group and the carbon atom bearing the chlorine, indicating the pathways for charge transfer within the molecule. malayajournal.orgnih.gov

Table 1: Representative Frontier Molecular Orbital Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

Note: Values are representative based on similar molecular structures and may vary with the specific functional and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.gov

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for a Propanamide Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | π-conjugation, amide resonance |

| LP (O) | σ* (N-C) | ~2-5 | Hyperconjugation |

Note: LP denotes a lone pair. Values are illustrative of typical stabilization energies found in similar amide structures.

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. researchgate.net This allows for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For a reaction involving this compound, such as its reduction, computational methods can elucidate the mechanism. For example, the reduction of the closely related 2-chloro-N-phenylpropanamide with lithium aluminium hydride proceeds through a proposed aziridine (B145994) intermediate. psu.edu DFT calculations can model this multi-step process by:

Optimizing the geometries of all stationary points (reactants, intermediates, TS, products).

Calculating the activation free energies for each step. pku.edu.cn

Confirming that a transition state connects the intended reactant and product using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net

This theoretical approach can distinguish between competing reaction pathways and predict the major products, providing insights that complement experimental studies. psu.edupku.edu.cn

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects on Reactivity

While DFT studies typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and the influence of the surrounding environment (e.g., solvent). ub.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of flexible molecules like this compound.

These simulations can reveal:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them by simulating the molecule's movement over nanoseconds.

Solvent Effects: Explicitly modeling solvent molecules to understand how they interact with the solute through hydrogen bonding or electrostatic interactions. The solvent can significantly influence conformational stability and reaction pathways. ub.edu

Dynamical Properties: Analyzing molecular motions and flexibility, which can be crucial for understanding how the molecule interacts with other chemical species.

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems

When studying the reactivity of a molecule within a large and complex environment, such as a biological system or in solution, full quantum mechanical calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. nih.govnih.gov

The QM Region: The chemically active part of the system, such as the reacting bonds of this compound, is treated with a high-level quantum mechanics method (like DFT). This provides an accurate description of bond breaking/forming and charge redistribution. nih.gov

The MM Region: The surrounding environment (e.g., solvent molecules, protein residues) is treated with a classical molecular mechanics force field. This efficiently accounts for steric and electrostatic interactions with the QM region.

QM/MM methods are invaluable for studying enzymatic reactions or the behavior of a molecule at a solvated interface, providing a balance between accuracy and computational feasibility. nih.gov

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Structural Characterization

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural elucidation and the validation of experimental data. researchgate.net

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, aiding in the assignment of complex spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and provide excellent correlation with experimental spectra, helping to confirm molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. nih.gov These calculations predict the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netnih.gov

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Amide Compounds

| Spectroscopic Technique | Parameter | Typical Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR | C=O Stretch | ~1685 cm-1 | ~1660-1680 cm-1 |

| N-H Stretch | ~3300-3400 cm-1 | ~3200-3300 cm-1 | |

| ¹³C NMR | C=O Carbon | ~170-175 ppm | ~170-175 ppm |

| Aromatic Carbons | ~110-140 ppm | ~115-145 ppm |

| UV-Vis | λmax (π→π*) | ~240-260 nm | ~240-260 nm |

Note: Calculated values are based on DFT/B3LYP methods for analogous structures. Experimental values are typical ranges for this class of compounds.

Applications of 2 Chloro N Methyl N Phenylpropanamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Nitrogen Heterocycles and Complex Organic Frameworks

The presence of the α-chloro group adjacent to the amide functionality makes 2-chloro-N-methyl-N-phenylpropanamide a suitable precursor for the synthesis of nitrogen-containing heterocycles. The fundamental reactivity involves the potential for intramolecular cyclization.

Research on the closely related compound, 2-chloro-N-phenylpropanamide, demonstrates that it undergoes intramolecular nucleophilic substitution to form a 2-methyl-N-phenylaziridine intermediate. psu.edu This reaction proceeds through the nitrogen atom of the amide attacking the carbon bearing the chlorine atom, displacing the chloride ion and forming a strained, three-membered aziridine (B145994) ring. psu.edu By analogy, this compound possesses the necessary structural elements to form a corresponding quaternary aziridinium (B1262131) ion. This highly reactive intermediate can then serve as a branching point for the synthesis of more complex nitrogen heterocycles through subsequent ring-opening or rearrangement reactions.

The general class of N-chloro amides has been shown to be effective in promoting the cyclization of olefinic amides to yield various nitrogen heterocycles, further underscoring the potential of this structural motif in synthetic chemistry. acs.org Additionally, related α-chloro-N-arylacetamides have been utilized in reactions with chalcogenide nucleophiles to produce cyclic organochalcogenide compounds, some of which are heterocyclic in nature. ekb.eg This highlights the versatility of the α-chloro amide functional group in constructing diverse ring systems.

Table 1: Examples of Heterocycles Synthesized from Related α-Chloro Amides

| Precursor Compound | Resulting Heterocycle Intermediate | Reference |

|---|---|---|

| 2-chloro-N-phenylpropanamide | 2-Methyl-N-phenylaziridine | psu.edu |

| Olefinic N-chloro amides | Various nitrogen heterocycles | acs.org |

Strategic Role in the Derivatization of Functional Molecules and Advanced Materials

The strategic utility of this compound in synthesis extends to its role as a derivatizing agent. Derivatization is a key process in medicinal chemistry and materials science for modifying the properties of a parent molecule to enhance its efficacy, solubility, or other functional characteristics.

The reactivity of this compound is centered on the electrophilic nature of the α-carbon. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be used to displace the chloride, effectively tethering the N-methyl-N-phenylpropanamide moiety to another molecule. For instance, α-chloroacetamides are known to react with nucleophiles such as hydroxides, amines, and thiols. researchgate.net This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

This reactivity enables the compound to be used as a linker or a modifying group. By reacting it with a functional molecule containing a suitable nucleophilic group, a new, derivatized molecule is formed. This approach can be used to introduce the lipophilic and sterically defined N-methyl-N-phenylpropanamide group into a target structure, potentially altering its biological activity or material properties. The general principle of using alkyl halides for the N-alkylation of amines and amides is a fundamental and widely applied strategy in organic synthesis. nih.govacs.org

Relevance in the Production of Specialty Chemicals and Reagents for Synthesis

The structural class to which this compound belongs, α-chloro-N-aryl amides, serves as crucial intermediates in the production of various specialty chemicals, particularly within the pharmaceutical and agrochemical sectors.

For example, the related compound 2-chloro-N-(2-methylphenyl)propanamide is known as an impurity and a key intermediate in the synthesis of the local anesthetic Prilocaine. chemicalbook.com Similarly, 2-chloro-N-(p-tolyl)propanamide is a key intermediate for a class of compounds known as α-thio-β-chloroacrylamides, which are synthetically valuable precursors for active pharmaceutical ingredients (APIs). nih.gov These precursors can undergo further transformations like cycloadditions and nucleophilic substitutions to build complex molecular frameworks. nih.gov

Given these precedents, this compound can be recognized as a valuable building block for creating specialized reagents and chemicals. Its structure is suitable for constructing targeted molecules where the N-methyl-N-phenyl amide portion is a required pharmacophore or a key structural element. The ability to introduce this specific group through the reactive α-chloro handle makes it a relevant component in multi-step synthetic routes aimed at producing high-value specialty chemicals.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-phenylpropanamide |

| 2-methyl-N-phenylaziridine |

| Prilocaine |

| 2-chloro-N-(2-methylphenyl)propanamide |

| 2-chloro-N-(p-tolyl)propanamide |

| α-thio-β-chloroacrylamides |

Environmental Degradation Pathways and Fates of this compound and Related Halogenated Amides

The environmental persistence and transformation of halogenated amide compounds, such as this compound, are of significant interest due to their widespread use and potential ecological impact. Understanding the degradation pathways of these molecules is crucial for assessing their environmental fate. This article focuses on the oxidative and hydrolytic degradation mechanisms of this compound and structurally similar halogenated amides.

Structure Reactivity Relationships and Mechanistic Insights in 2 Chloro N Methyl N Phenylpropanamide and Its Analogs

Correlating Substituent Effects with Reaction Selectivity and Kinetic Rates

The reactivity of 2-chloro-N-methyl-N-phenylpropanamide is significantly influenced by the electronic nature of substituents on the phenyl ring. These substituents can alter the electron density at the reaction center, thereby affecting the rates of nucleophilic substitution and other reactions. The principles of Hammett linear free-energy relationships can be applied to quantitatively understand these effects, even in the absence of a specific Hammett plot for this exact compound.

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN) groups, are expected to increase the rate of nucleophilic substitution at the α-carbon. numberanalytics.com By inductively withdrawing electron density from the aromatic ring and the attached nitrogen atom, these groups make the carbonyl carbon more electrophilic and also stabilize the developing negative charge in the transition state of a nucleophilic attack. This stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate. nih.gov

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, are anticipated to decrease the reaction rate. nih.gov These groups donate electron density to the phenyl ring, which is then relayed to the reaction center. This increase in electron density at the α-carbon would destabilize the transition state of a nucleophilic attack, leading to a higher activation energy and a slower reaction rate.

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial in determining its effect on reactivity. While para-substituents exert their influence primarily through resonance and inductive effects, meta-substituents mainly operate through inductive effects. Ortho-substituents can introduce steric hindrance in addition to their electronic effects, which can significantly impact the approach of the nucleophile and thus the reaction rate.

The following interactive table summarizes the expected qualitative effects of various substituents on the kinetic rates of nucleophilic substitution reactions of this compound.

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Effect on Reaction Rate |

| -NO₂ | Electron-withdrawing | Increase |

| -CN | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Neutral (Reference) | - |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

Impact of Stereochemical Configurations on Reactivity and Reaction Outcomes

The presence of a chiral center at the α-carbon in this compound means that it exists as a pair of enantiomers, (R)- and (S)-2-chloro-N-methyl-N-phenylpropanamide. The stereochemical configuration at this center plays a pivotal role in determining the reactivity and the stereochemical outcome of its reactions.

In nucleophilic substitution reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, in a classic Sₙ2 reaction, a nucleophile attacks the chiral center from the side opposite to the leaving group (the chloride ion), resulting in an inversion of configuration. Therefore, the (R)-enantiomer would yield the (S)-product, and the (S)-enantiomer would give the (R)-product. The stereospecificity of such reactions is a powerful tool in asymmetric synthesis.

The stereochemical configuration can also influence the rate of reaction. A bulky nucleophile might experience different degrees of steric hindrance when approaching the (R)- versus the (S)-enantiomer, leading to different reaction rates. This kinetic resolution can be exploited to separate a racemic mixture of the chloroamide.

Furthermore, neighboring group participation (NGP) can significantly impact the stereochemical outcome. dalalinstitute.comscribd.comwikipedia.orglibretexts.org If a neighboring group within the molecule acts as an internal nucleophile, it can lead to the formation of a cyclic intermediate. This intramolecular attack is often stereospecific. A subsequent attack by an external nucleophile on the cyclic intermediate can then lead to a product with retention of the original stereochemistry. The propensity for NGP can be highly dependent on the stereochemical arrangement of the participating group relative to the leaving group.

The following table illustrates the expected stereochemical outcomes for different reaction mechanisms involving a single enantiomer of this compound.

| Reaction Mechanism | Stereochemical Outcome |

| Sₙ2 | Inversion of configuration |

| Sₙ1 | Racemization |

| Neighboring Group Participation | Retention of configuration |

Influence of Aromatic and Alkyl Moiety Modifications on Reaction Pathways

Modifications to both the aromatic and alkyl moieties of this compound can profoundly alter the preferred reaction pathways. These modifications can influence the balance between intermolecular nucleophilic substitution and intramolecular reactions, such as cyclization.

Modifications of the N-Alkyl Group:

Replacing the N-methyl group with bulkier alkyl groups is expected to introduce steric hindrance around the amide nitrogen. This can affect the planarity of the amide group and its rotational barrier, which in turn can influence the accessibility of the electrophilic α-carbon to incoming nucleophiles. An increase in the steric bulk of the N-alkyl group may disfavor intermolecular reactions and could potentially favor intramolecular pathways if a suitable participating group is present.

Modifications of the Aromatic Moiety:

Changes to the N-phenyl group can have both electronic and steric consequences. As discussed in section 8.1, substituents on the phenyl ring modulate the electronic properties of the molecule, affecting reaction rates. Furthermore, the phenyl group itself can act as a neighboring group. In certain conditions, the π-electrons of the aromatic ring can participate in the displacement of the chloride ion, leading to the formation of a bridged phenonium ion intermediate. wikipedia.org The formation of this intermediate would result in scrambling of the label if an isotopically labeled starting material is used and would lead to products with retention of stereochemistry.

The nature of the aromatic ring itself is also a key determinant of reactivity. Replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings, can introduce new reaction possibilities. For example, a suitably positioned heteroatom in a heterocyclic ring could act as an internal nucleophile, facilitating intramolecular cyclization. Palladium-catalyzed intramolecular C-N bond formation to form heterocyclic structures is a known reaction pathway for related N-aryl chloroamides. nih.gov

The interplay between these modifications can lead to a diverse range of reaction outcomes, as summarized in the table below.

| Modification | Potential Influence on Reaction Pathway |

| Increase N-alkyl bulk | May favor intramolecular reactions over intermolecular ones due to steric hindrance. |

| Electron-withdrawing group on phenyl ring | Favors intermolecular nucleophilic substitution. |

| Electron-donating group on phenyl ring | May enhance neighboring group participation by the phenyl ring. |

| Replacement of phenyl with other aromatic systems | Can introduce new intramolecular cyclization pathways. |

Future Research Directions and Emerging Paradigms for 2 Chloro N Methyl N Phenylpropanamide

Exploration of Novel Catalytic Systems for Enhanced Transformations

Future research will likely focus on developing novel catalytic systems to synthesize and functionalize 2-chloro-N-methyl-N-phenylpropanamide with greater precision and efficiency. Traditional methods often rely on stoichiometric reagents, which can be inefficient and generate significant waste. Modern catalytic approaches offer pathways to overcome these limitations.

One promising area is the application of photoredox catalysis . Visible-light-mediated catalysis can facilitate the generation of α-amido radicals from α-chloro amides under mild conditions. rsc.org This approach could enable a range of transformations, such as the coupling of this compound with various olefins in an anti-Markovnikov fashion to construct more complex molecular architectures. rsc.org Future studies could explore iridium or ruthenium-based photocatalysts to mediate these transformations, potentially leading to novel derivatives with applications in materials science or pharmaceuticals. rsc.org

Additionally, iron-catalyzed systems present a cost-effective and environmentally benign alternative. Research into visible-light-induced, iron-catalyzed reductive amidation processes could provide direct synthetic routes to N-aryl amides from readily available precursors like nitroarenes and chloroalkanes. rsc.org Applying this paradigm could lead to more sustainable methods for the synthesis of the parent compound itself.

| Catalytic System | Proposed Transformation | Potential Catalyst | Anticipated Advantages |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Intermolecular α-alkylation with olefins | Ir(ppy)3 or Ru(bpy)3Cl2 | Mild reaction conditions, high functional group tolerance, tin-free radical generation. rsc.org |

| Iron Catalysis | Reductive amidation for synthesis | FeCl3 | Low cost, environmentally benign, use of abundant precursors. rsc.org |

| Palladium-Catalyzed C-H Activation | ortho-Arylation of the N-phenyl ring | Pd(OAc)2 | Direct functionalization of C-H bonds, high atom economy. researchgate.net |

Development of Advanced Methodologies for Stereochemical Control

The chiral center at the α-carbon of this compound offers an opportunity for the development of stereochemically pure compounds, which is critical in agrochemistry and pharmacology. Future research is expected to heavily invest in methodologies that can control this stereocenter with high precision.

A significant emerging paradigm is photoenzymatic catalysis . By combining the principles of photocatalysis with the high selectivity of enzymes, it is possible to achieve reactions that are difficult with traditional small-molecule catalysts. Researchers have successfully evolved flavin-dependent "ene"-reductases (EREDs) to catalyze the asymmetric coupling of α,α-dichloroamides with alkenes to produce enantioenriched α-chloroamides. nih.govnih.govacs.org This strategy could be adapted for this compound, using directed evolution and machine learning to engineer a bespoke enzyme capable of producing a single enantiomer with high yield and enantioselectivity. acs.org Such an approach would be a significant leap forward, as the resulting enantiopure α-chloroamide is a valuable chiral building block. nih.gov

Beyond biocatalysis, the development of novel chiral small-molecule catalysts for asymmetric halogenation or alkylation reactions remains a key research avenue. nih.govresearchgate.net While achieving high enantioselectivity in radical reactions with small-molecule catalysts is challenging, future breakthroughs in catalyst design, perhaps involving chiral phosphoric acids or phase-transfer catalysts, could provide a viable alternative to enzymatic methods. nih.govnih.gov

| Methodology | Key Principle | Potential Outcome for Target Compound | Reference Concept |

|---|---|---|---|

| Photoenzymatic Catalysis | Engineered "ene"-reductase catalyzes enantioselective radical addition. | Synthesis of (R)- or (S)-2-chloro-N-methyl-N-phenylpropanamide with >99% enantiomeric excess. | Asymmetric synthesis of α-chloroamides via hydroalkylation of olefins. nih.govnih.gov |

| Chiral Amine Catalysis | Enantioselective decarboxylative chlorination of a β-ketocarboxylic acid precursor. | Production of α-chloro-propanamide with high enantioselectivity (up to 90% ee). | Synthesis of chiral α-chloro-α-fluoro ketones. researchgate.net |

| Chiral Auxiliary Control | A temporary chiral group attached to the molecule directs the stereochemical outcome of a reaction. | Diastereoselective synthesis followed by removal of the auxiliary to yield the enantiopure product. | General principles of asymmetric synthesis. researchgate.netyoutube.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, particularly within the pharmaceutical and fine chemical industries. researchgate.netamt.uk This transition offers enhanced safety, better process control, and improved scalability. Future research on this compound will undoubtedly explore its synthesis and derivatization using these advanced platforms.

Continuous flow systems are particularly well-suited for handling highly exothermic or hazardous reactions, such as those involving chloroacetylating agents. acs.org The synthesis of a related chloroamide intermediate for the local anesthetic Prilocaine has been successfully demonstrated in a continuous flow system, achieving full conversion and high yield with a residence time of only two minutes at room temperature. acs.org This precedent strongly suggests that a similar process could be developed for this compound, allowing for safer, more efficient, and scalable production.

Furthermore, integrating flow reactors with automated synthesis platforms controlled by computer algorithms can revolutionize the discovery and optimization of new derivatives. nih.goveuropeanpharmaceuticalreview.cominnovationnewsnetwork.com Such systems can rapidly screen various reaction parameters (temperature, residence time, stoichiometry) and even different reagents to build a library of compounds based on the this compound scaffold. This high-throughput approach could accelerate the identification of molecules with desirable properties for specific applications. researchgate.net

Investigation of its Potential in New Chemical Synthesis Paradigms

The reactivity of the C-Cl bond and the presence of an N-phenyl group make this compound a potentially valuable building block in modern synthetic chemistry. Future research is expected to unlock its utility in emerging reaction paradigms that focus on atom and step economy.

One major area of exploration is C-H activation . The amide functional group can act as a directing group to guide transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) to selectively functionalize the ortho C-H bonds of the N-phenyl ring. researchgate.netnih.govresearchgate.net This strategy allows for the direct installation of new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials, representing a highly efficient synthetic strategy. researchgate.net Investigating the directing group ability of the N-methylpropanamide moiety could open up pathways to novel, highly substituted aniline (B41778) derivatives.

The compound can also serve as a precursor to α-amido radicals under photoredox or radical initiation conditions. rsc.org These reactive intermediates can participate in a variety of bond-forming reactions, including additions to unsaturated systems. The ability to generate radicals from the stable α-chloroamide precursor under mild conditions is a significant advantage over traditional methods that may use toxic reagents like alkyl stannanes. rsc.org Exploring the radical reactivity of this compound could establish it as a key reagent in modern radical chemistry. journals.co.za

Q & A

Q. Table 1: Synthesis Comparison

| Method | Solvent | Catalyst/Temp. | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM | 0–25°C | 80–84 | |

| Amide Coupling | THF | DCC, RT | 72–78 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 13C NMR: The carbonyl carbon (C=O) resonates at ~170–175 ppm, while the chlorinated carbon (C-Cl) appears at ~45–50 ppm. Aromatic carbons from the phenyl group show signals between 125–140 ppm .

- IR Spectroscopy: Strong absorption bands at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch) confirm functional groups.

- Mass Spectrometry (HRMS): The molecular ion peak [M+H]+ at m/z 212.06 (calculated for C₁₀H₁₁ClNO) validates purity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols (risk of respiratory irritation) .

- Ventilation: Conduct reactions in a fume hood. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline .

Advanced: How should researchers resolve contradictions in reported synthesis yields or spectral data?

Methodological Answer:

Discrepancies often arise from impurities (e.g., residual solvents, unreacted starting materials) or variations in NMR acquisition parameters (e.g., solvent deuteration, temperature). To address this:

- Reproduce Conditions: Replicate literature methods precisely (e.g., solvent drying, inert atmosphere).

- Spiking Experiments: Add authentic samples to reaction mixtures to confirm peak assignments in NMR .

- Chromatographic Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The chloro group’s electrophilicity is modulated by steric hindrance from the N-methyl and phenyl groups. Key observations:

- Steric Effects: Bulky substituents reduce SN2 reactivity, favoring elimination pathways under basic conditions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr (nucleophilic aromatic substitution) but may promote hydrolysis if traces of water are present .

Advanced: How does structural modification of this compound influence its biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituting the phenyl ring with –CF₃ (as in related compounds) enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Chlorine Position: Moving the chloro group to the ortho position increases steric hindrance, reducing metabolic degradation in vitro .

Q. Table 2: Structure-Activity Trends

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Parent Compound | 25 µM (Enzyme X) | |

| –CF₃ at para | 8 µM (Enzyme X) | |

| Ortho-Cl isomer | 42 µM (Enzyme X) |

Advanced: What analytical challenges arise in quantifying degradation products of this compound?

Methodological Answer:

Degradation under acidic/basic conditions produces hydrolyzed byproducts (e.g., 2-chloropropanoic acid, N-methylaniline). Challenges include:

- Co-Elution in HPLC: Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish isobaric species.

- Volatility of Amines: Derivatize N-methylaniline with dansyl chloride for UV detection .

Advanced: How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.